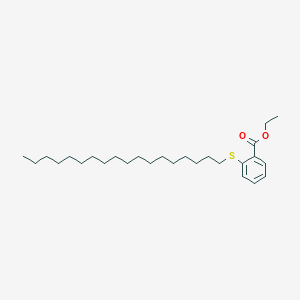

Ethyl 2-octadecylsulfanylbenzoate

説明

Ethyl 2-octadecylsulfanylbenzoate is a sulfur-containing benzoate ester characterized by a long-chain octadecylsulfanyl (C₁₈H₃₇S⁻) substituent at the 2-position of the benzene ring. Its molecular formula is estimated to be C₂₇H₄₇O₃S, with a molecular weight of approximately 451.07 g/mol. The compound’s structure combines the aromatic benzoate core with a hydrophobic alkylthio chain, which significantly influences its physicochemical properties, such as solubility and thermal stability.

特性

CAS番号 |

74010-84-7 |

|---|---|

分子式 |

C27H46O2S |

分子量 |

434.7 g/mol |

IUPAC名 |

ethyl 2-octadecylsulfanylbenzoate |

InChI |

InChI=1S/C27H46O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-26-23-20-19-22-25(26)27(28)29-4-2/h19-20,22-23H,3-18,21,24H2,1-2H3 |

InChIキー |

XDOLGRZYUPFCPJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-octadecylsulfanylbenzoate typically involves the esterification of 2-octadecylsulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-octadecylsulfanylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 2-octadecylsulfanylbenzoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzoate derivatives.

科学的研究の応用

Ethyl 2-octadecylsulfanylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2-octadecylsulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Substituent : 2-Methoxy (-OCH₃)

- Key Properties: Soluble in ethanol and other polar solvents. Lower hydrophobicity due to the absence of long alkyl chains. Identified via IR, MS, and NMR for quality control in food additives .

- Applications : Primarily used as a flavoring agent or fragrance component, compliant with JECFA and FCC standards .

Comparison: The methoxy group in Ethyl 2-methoxybenzoate enhances polarity, making it suitable for food-related applications. In contrast, the octadecylsulfanyl group in Ethyl 2-octadecylsulfanylbenzoate drastically increases hydrophobicity, limiting solubility in polar solvents like ethanol and favoring non-industrial applications like surfactants.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Molecular Weight : 381.36 g/mol

- Substituent : Sulfonylurea (-SO₂NHC(O)NH-triazine)

- Key Properties :

- Applications : Broad-spectrum herbicides (e.g., metsulfuron-methyl controls broadleaf weeds).

Comparison: While both compounds contain sulfur-based substituents, the sulfonylurea group in herbicides enables specific enzyme inhibition, unlike the non-reactive thioether (C-S-C) in Ethyl 2-octadecylsulfanylbenzoate. This highlights how sulfur’s chemical environment dictates functionality: herbicidal activity vs. physical stabilization.

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Substituent: 2-Acetylheptanoyl (-COC₅H₁₀COO-)

- Safety protocols emphasize handling precautions (e.g., ventilation, PPE) .

- Applications: Limited to laboratory research due to undefined commercial applications.

Comparison: The branched acetylheptanoate chain contrasts with the linear octadecylsulfanyl group, resulting in distinct steric and electronic effects. Ethyl 2-octadecylsulfanylbenzoate’s larger size and hydrophobicity may require specialized formulation for industrial use, unlike the smaller, more flexible acetylheptanoate.

Data Table: Comparative Analysis of Benzoate Derivatives

Research Findings and Implications

- Structural Impact on Solubility: Long alkyl chains (e.g., C₁₈ in Ethyl 2-octadecylsulfanylbenzoate) reduce polarity, limiting ethanol solubility compared to shorter analogs like Ethyl 2-methoxybenzoate .

- Functional Group Influence :

Sulfur’s role varies: sulfonylurea herbicides rely on -SO₂ for bioactivity , while thioethers in the target compound may enhance thermal stability or metal chelation. - Safety and Handling: Ethyl 2-acetylheptanoate’s SDS emphasizes lab safety , suggesting similar protocols may apply to Ethyl 2-octadecylsulfanylbenzoate despite differing substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。